molecular formula C14H10BrN3O3 B11697798 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide CAS No. 302909-48-4

3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11697798
CAS No.: 302909-48-4
M. Wt: 348.15 g/mol
InChI Key: OLBRTZVQFQYMFN-CXUHLZMHSA-N
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Description

3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a nitrophenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as sodium hypochlorite or hydrogen peroxide.

Major Products Formed

    Reduction: 3-bromo-N’-[(E)-(3-aminophenyl)methylidene]benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding azides or other oxidized products.

Scientific Research Applications

3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and hydrazide moiety may also contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing groups (bromine and nitro) can enhance its electrophilic character, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

302909-48-4

Molecular Formula

C14H10BrN3O3

Molecular Weight

348.15 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrN3O3/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

OLBRTZVQFQYMFN-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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